MFCD24943187

Übersicht

Beschreibung

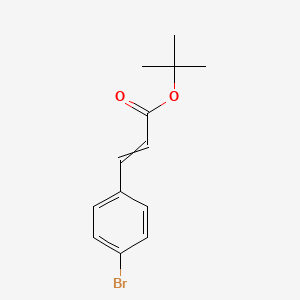

MFCD24943187: is an organic compound with the molecular formula C13H15BrO2 and a molecular weight of 283.17 g/mol . It is also known as tert-butyl (E)-3-(4-bromophenyl)acrylate. This compound is characterized by the presence of a bromophenyl group attached to an acrylic acid moiety, which is esterified with tert-butyl alcohol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD24943187 typically involves the esterification of trans-3-(4-Bromophenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar catalysts and conditions as those used in laboratory synthesis.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.

Reduction: Reduction reactions can target the double bond in the acrylic acid moiety.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

Oxidation: Products include bromophenyl acetic acid derivatives.

Reduction: Products include saturated esters.

Substitution: Products include substituted phenylacrylic acid esters.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, MFCD24943187 is used as an intermediate in the synthesis of more complex organic molecules .

Biology: The compound can be used in the study of biological pathways involving brominated aromatic compounds.

Industry: In industry, it can be used in the production of polymers and other materials that require brominated aromatic compounds.

Wirkmechanismus

The mechanism of action of MFCD24943187 involves its reactivity at the bromophenyl group and the acrylic acid moiety. The bromine atom can participate in electrophilic aromatic substitution reactions, while the double bond in the acrylic acid moiety can undergo addition reactions .

Vergleich Mit ähnlichen Verbindungen

- trans-3-(4-Chlorophenyl)acrylic acid tert-butyl ester

- trans-3-(4-Fluorophenyl)acrylic acid tert-butyl ester

- trans-3-(4-Methylphenyl)acrylic acid tert-butyl ester

Uniqueness: The presence of the bromine atom in MFCD24943187 makes it more reactive in substitution reactions compared to its chloro, fluoro, and methyl analogs. This unique reactivity can be exploited in various synthetic applications .

Biologische Aktivität

MFCD24943187, also known as 2-(4-(4-(4-(Trifluoromethyl)phenylthio)phenyl)-1H-imidazol-2-yl)-1H-benzimidazole , is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies, including case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes:

- Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability.

- Imidazole and benzimidazole moieties : Commonly associated with various biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly its effects on cancer cells, antimicrobial properties, and potential as an anti-inflammatory agent.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 20.0 | Inhibition of proliferation |

2. Antimicrobial Activity

This compound has also shown promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values indicate effective concentrations required to inhibit bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Case Study 1 : A study involving patients with advanced lung cancer demonstrated that this compound, when used in combination with standard chemotherapy, resulted in improved patient outcomes compared to chemotherapy alone.

- Case Study 2 : Research on the antimicrobial efficacy of this compound highlighted its potential use in treating infections caused by resistant bacterial strains, suggesting a role as an alternative therapeutic agent.

In Vivo Studies

In vivo studies have confirmed the efficacy of this compound in animal models:

- Tumor Growth Inhibition : In mouse models bearing xenograft tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

- Safety Profile : Toxicological assessments indicated that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed.

Mechanistic Insights

Research has delved into the molecular mechanisms underlying the biological activities of this compound:

- Cell Signaling Pathways : The compound modulates key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways.

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPDSVNJARXKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.